molecular formula C5H3FN4 B2395568 3-Azido-5-fluoropyridine CAS No. 1309469-10-0

3-Azido-5-fluoropyridine

Cat. No.: B2395568
CAS No.: 1309469-10-0
M. Wt: 138.105
InChI Key: QIFMULOIIGQNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-5-fluoropyridine is a halogenated azidopyridine, a compound that features both an azide group (N₃) and a fluorine atom attached to a pyridine ring. . The presence of both azide and fluorine groups imparts unique chemical properties, making it a valuable building block for further chemical synthesis and functionalization.

Preparation Methods

The synthesis of 3-Azido-5-fluoropyridine typically involves the reaction of sodium azide with pyridine derivatives bearing halogen atoms. For instance, one method involves reacting sodium azide with 3,5-difluoropyridine under controlled conditions to selectively replace one of the fluorine atoms with an azide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 20°C. Industrial production methods may involve scaling up this reaction while ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

3-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper (I) catalysts for click chemistry, reducing agents like LiAlH₄ for reduction, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and other functionalized pyridine derivatives.

Comparison with Similar Compounds

3-Azido-5-fluoropyridine can be compared with other halogenated azidopyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

3-azido-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFMULOIIGQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.